Product packaging for Nickel(II) tetrafluoroborate hexahydrate(Cat. No.:CAS No. 15684-36-3)

Nickel(II) tetrafluoroborate hexahydrate

Cat. No.: B105515
CAS No.: 15684-36-3
M. Wt: 340.4 g/mol
InChI Key: BFFWGFMAXHCLDV-UHFFFAOYSA-N
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Description

Historical Context and Significance of Transition Metal Tetrafluoroborates in Coordination Chemistry

The study of coordination compounds, which feature a central metal atom or ion bonded to surrounding molecules or ions known as ligands, has a rich history. The development of this field has been pivotal in understanding the behavior of transition metals. Within this broad class of compounds, transition metal tetrafluoroborates have carved out a significant niche.

Historically, the tetrafluoroborate (B81430) anion (BF₄⁻) gained prominence as a weakly coordinating anion. This property is crucial in coordination chemistry as it allows the metal center to be the primary site of reactivity, with minimal interference from the counter-ion. The use of tetrafluoroborate salts became particularly popular as a safer alternative to perchlorates, which can form explosive compounds. The BF₄⁻ anion is valued for its symmetry and the high electronegativity of its fluorine atoms, which diminish its basicity and nucleophilicity.

Transition and heavy metal fluoroborates are typically synthesized by reacting the respective metal salts with tetrafluoroboric acid. In the case of nickel, this leads to the formation of nickel(II) tetrafluoroborate, which readily crystallizes from aqueous solutions as the hexahydrate, Ni(H₂O)₆₂. The presence of the hexaaquanickel(II) cation, [Ni(H₂O)₆]²⁺, is a characteristic feature of this compound in the solid state.

Scope and Objectives of Research on Nickel(II) Tetrafluoroborate Hexahydrate in Modern Inorganic Chemistry

In modern inorganic chemistry, research on this compound is driven by several key objectives, primarily centered around its utility as a precursor and catalyst.

As a Precursor in Synthesis: A significant area of research involves using this compound as a starting material for the synthesis of new nickel(II) coordination polymers and complexes. The weakly coordinating nature of the tetrafluoroborate anion makes it an excellent leaving group, facilitating the coordination of a wide variety of other ligands to the nickel(II) center. The goal is to create novel materials with specific structural, magnetic, or electronic properties. For instance, it is used in the synthesis of coordination polymers where the bridging of metal centers by organic ligands can lead to materials with interesting porous or catalytic properties.

In Catalysis: this compound is explored as a catalyst or precatalyst in a range of organic transformations. Nickel catalysts, in general, are attractive due to their cost-effectiveness and diverse catalytic activity. Research objectives in this area include:

Hydrogenation Reactions: Investigating its potential in the catalytic hydrogenation of various functional groups.

Cross-Coupling Reactions: Exploring its use in the formation of carbon-carbon and carbon-heteroatom bonds.

CO₂ Fixation: Studying its catalytic activity in the conversion of carbon dioxide into valuable chemicals, such as cyclic carbonates.

In Materials Science: The compound also serves as a precursor for the synthesis of nickel-containing nanomaterials. For example, it can be used to prepare porous nickel oxide (NiO) nanostructures through thermal decomposition. The objective is to control the morphology and properties of these nanomaterials for applications in areas such as electrocatalysis, particularly for glucose sensing.

Foundational Methodological Approaches in Investigating this compound Systems

A variety of experimental and computational techniques are employed to characterize and understand the properties and reactivity of this compound and its derivatives.

Experimental Techniques:

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Used to identify the coordination environment of the nickel ion and the presence of the tetrafluoroborate anion and water molecules.

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the d-orbitals of the nickel(II) ion, which is characteristic of its coordination geometry (typically octahedral in the hexahydrate).

X-ray Diffraction: Single-crystal and powder X-ray diffraction are fundamental for determining the precise three-dimensional arrangement of atoms in the solid state, confirming the crystal structure of the compound and its derivatives.

Magnetic Susceptibility Measurements: These measurements are crucial for determining the magnetic properties of the nickel(II) complex, which in an octahedral environment, is typically paramagnetic with two unpaired electrons.

Electrochemical Methods: Techniques such as cyclic voltammetry are used to study the redox properties of the nickel(II) center in various coordination environments.

Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the compound and its decomposition pathways.

Computational Methods:

Density Functional Theory (DFT): DFT is a powerful computational tool used to model the electronic structure, geometry, and properties of transition metal complexes. It can be used to:

Predict the structures of molecules and the energetics of reaction pathways.

Calculate spectroscopic properties to aid in the interpretation of experimental data.

Investigate the mechanisms of catalytic reactions involving nickel complexes.

These combined experimental and theoretical approaches provide a comprehensive understanding of the chemical behavior of this compound, paving the way for its application in various fields of chemical research.

Data Tables

Table 1: Physical Properties of this compound

Property Value
Molecular Formula Ni(BF₄)₂·6H₂O
Molecular Weight 340.39 g/mol . lookchem.com
Appearance Blue-green crystals. lookchem.com
Density 1.5 g/cm³. americanelements.com
Solubility Soluble in water. lookchem.com

Table 2: Chemical Identifiers for this compound

Identifier Value
CAS Number 15684-36-3. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula B2F8H12NiO6 B105515 Nickel(II) tetrafluoroborate hexahydrate CAS No. 15684-36-3

Properties

IUPAC Name

nickel(2+);ditetrafluoroborate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2BF4.Ni.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFWGFMAXHCLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2F8H12NiO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166140
Record name Nickel(II) ditetrafluoroborate hexahydrate
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Molecular Weight

340.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15684-36-3
Record name Nickel(II) ditetrafluoroborate hexahydrate
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Record name Nickel(II) ditetrafluoroborate hexahydrate
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Record name Nickel(II) tetrafluoroborate hexahydrate
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Synthetic Methodologies and Precursor Chemistry of Nickel Ii Tetrafluoroborate Hexahydrate

Advanced Synthetic Routes for Nickel(II) Tetrafluoroborate (B81430) Hexahydrate Preparation

A common and effective method for the laboratory-scale synthesis of Nickel(II) tetrafluoroborate hexahydrate involves the reaction of a nickel(II) salt with tetrafluoroboric acid. One established route utilizes nickel carbonate as the starting material. In this process, nickel carbonate is carefully dissolved in a concentrated solution of fluoroboric acid (typically around 40%). The reaction proceeds with the evolution of carbon dioxide gas, leading to the formation of a nickel tetrafluoroborate solution.

The resulting solution is then subjected to filtration to remove any unreacted starting material or solid impurities. Subsequent crystallization of the filtrate yields the solid product, this compound. This method is favored for its straightforward procedure and the high purity of the resulting crystalline product.

Reaction Scheme: NiCO₃ + 2HBF₄ + 5H₂O → Ni(BF₄)₂·6H₂O + CO₂

This compound as a Precursor in Metal-Organic Systems

The utility of this compound extends to its role as a precursor in the synthesis of more complex chemical structures, including coordination compounds and advanced nanomaterials. The presence of the weakly coordinating tetrafluoroborate anion makes it an excellent starting material, as the anion can be easily displaced by a wide range of ligands.

Synthesis of Nickel(II) Coordination Complexes and Schiff Base Derivatives from this compound

This compound is a versatile precursor for the synthesis of various nickel(II) coordination complexes. Its utility is demonstrated in the preparation of organometallic compounds where the nickel center is coordinated by specific organic ligands. For instance, the compound has been used in the synthesis of nickel hydride complexes. acs.org

A notable example is the synthesis of a nickel complex containing a tripodal phosphine (B1218219) ligand. The complex [(triphos)Ni(η-P₃)]BF₄ can be synthesized by reacting Ni(BF₄)₂·6H₂O with white phosphorus (P₄) or P₄S₃ in the presence of the 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (triphos) ligand. This reaction showcases the ability of the nickel(II) center from the tetrafluoroborate salt to coordinate with complex organophosphorus ligands.

In the realm of electrocatalysis, nickel(II) complexes featuring N₄-Schiff base macrocycles have been investigated for carbon dioxide reduction. chula.ac.th In these studies, while the direct synthesis of the Schiff base complex might involve other nickel salts, Ni(BF₄)₂·6H₂O is often used as a comparative compound in electrochemical analyses. For example, the electrochemical properties and hydrogen evolution reactions of a nickel complex bearing an acridine-based Schiff base ligand, denoted as NiLACR₂, were compared against the electrochemical behavior of Ni(BF₄)₂·6H₂O itself, highlighting its role as a fundamental nickel source in such research. chula.ac.th

Table 1: Examples of Nickel(II) Coordination Complexes Involving this compound

Precursor Ligand/Reagents Resulting Complex/System Application Area
Ni(BF₄)₂·6H₂O 1,1,1-tris(diphenylphosphinomethyl)ethane (triphos), P₄S₃ [(triphos)Ni(η-P₃)]BF₄ Organometallic Synthesis

Utilization of this compound for Nanostructured Nickel Material Fabrication

The synthesis of nickel oxide (NiO) nanoparticles is a field of intensive research due to their wide-ranging applications in catalysis, electronics, and energy storage. Various synthetic methodologies, including hydrothermal, solvothermal, and chemical precipitation techniques, have been developed to produce NiO nanoparticles with controlled size and morphology. researchgate.netnih.govresearchgate.netiosrjournals.org

A review of the scientific literature indicates that the most commonly employed precursors for these syntheses are nickel salts such as nickel(II) nitrate (B79036) hexahydrate, nickel(II) chloride hexahydrate, and nickel(II) acetate (B1210297) tetrahydrate. researchgate.netiosrjournals.orgijcrt.orgmdpi.com These precursors are favored for their solubility and reactivity in the chosen solvent systems. While this compound is a known nickel salt, its specific application as a direct precursor in the well-documented hydrothermal or solvothermal synthesis of nickel oxide nanoparticles is not prominently featured in the available scientific literature.

Nickel sulfide (B99878) (NiS) nanocrystals exist in various stoichiometric phases (e.g., NiS, Ni₃S₂, NiS₂, Ni₃S₄), each with unique properties that make them suitable for applications in catalysis, energy storage, and electronics. rsc.orgbohrium.com The synthesis of these nanocrystals is typically achieved through methods like hydrothermal/solvothermal reactions or the thermal decomposition of single-source precursors. rsc.orgbohrium.com

Commonly cited precursors for the synthesis of nickel sulfide nanocrystals include nickel(II) chloride, nickel(II) nitrate, and nickel(II) acetate, which are reacted with a sulfur source such as thiourea (B124793) or sodium sulfide. bohrium.com Another successful approach involves the use of single-source precursors like nickel xanthates or nickel bis(dithiocarbamate) complexes, which contain both nickel and sulfur in a single molecule. rsc.org

While this compound is a potential source of nickel ions, its use as a primary precursor for the synthesis of nickel sulfide nanocrystals is not widely documented in the reviewed scientific literature. The focus has predominantly been on other nickel salts that are readily available and have proven efficacy in forming the desired nickel sulfide phases under various reaction conditions.

Coordination Chemistry and Structural Elucidation of Nickel Ii Tetrafluoroborate Hexahydrate and Its Derivatives

Ligand Exchange and Complex Formation with Nickel(II) Tetrafluoroborate (B81430) Hexahydrate in Solution and Solid States

The reactivity of nickel(II) tetrafluoroborate hexahydrate is dominated by the substitution of its coordinated water molecules by other ligands. The nature of the resulting complex is influenced by the solvent, the stoichiometry, and the electronic and steric properties of the incoming ligands. The tetrafluoroborate anion, while generally considered non-coordinating, can participate in weaker interactions that influence the final solid-state structure.

In the solid state and in aqueous solution, the nickel ion exists as the hexaaquanickel(II) cation, [Ni(H₂O)₆]²⁺. This complex cation is a fundamental building block in the formation of extensive supramolecular networks. The energetic favorability of the hexaaquanickel(II) cation is significant, as its formation allows for the generation of numerous stabilizing intermolecular hydrogen bonds. nih.gov The six coordinated water molecules act as hydrogen-bond donors, interacting with counter-anions and other solvent molecules to create complex three-dimensional architectures. nih.govnih.gov

The tetrafluoroborate anion (BF₄⁻) is classified as a weakly coordinating anion (WCA) due to its single negative charge being delocalized over four electronegative fluorine atoms, making it a poor nucleophile. nih.govcuvillier.de This property is highly valuable in coordination chemistry, as it allows for the study of cationic metal complexes with minimal interference from the counter-ion. nih.gov The use of WCAs like tetrafluoroborate facilitates the stabilization of reactive cationic species in the solid state and in solution. mdpi.com

However, the term "non-coordinating" is an idealization, and the tetrafluoroborate anion can and does participate in interactions within crystal lattices. acs.org In some cases, direct coordination to the metal center can occur through a fluorine atom, as seen in a cobalt(II) complex where a coordinated FBF₃⁻ ligand was observed. capes.gov.br More commonly, the BF₄⁻ anion acts as a hydrogen bond acceptor. These interactions can involve C-H···F or N-H···F non-classical hydrogen bonds, which, although weak, can be crucial in directing the assembly of the crystal structure. mdpi.com In the compound Ni(C₃H₇NO)₆₂, hydrogen-bonding interactions between the cationic complexes and the BF₄⁻ anions lead to the formation of polymeric chains. researchgate.net The balance between the electrostatic repulsion of cations and the attractive, albeit weak, interactions involving the WCA is a key factor in crystal engineering. mdpi.com

Advanced Crystallographic Analysis of this compound and Its Complexes

Single-crystal X-ray diffraction is the definitive method for determining the absolute structure of crystalline solids. This technique has been extensively applied to complexes synthesized from this compound to elucidate their precise molecular and supramolecular structures. sciepub.comnih.govbuffalostate.edu The analysis provides fundamental data such as unit cell dimensions, space group, and atomic coordinates, which are used to define the coordination geometry of the nickel ion, the conformation of the ligands, and the packing of molecules in the crystal. sciepub.com

The table below presents crystallographic data for representative nickel(II) complexes, illustrating the structural diversity achievable.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
[Ni{C₆H₄N₂(C₆H₃OOH)₂}]MonoclinicP-112.13315.01715.39370.92 sciepub.com
Ni(L¹)₂·CH₃NO₂ (L¹ = pentadentate aminopyridine)MonoclinicP2₁/c10.35318.00616.036108.73 buffalostate.edu
Ni(L³)₂ (L³ = tetradentate aminopyridine)MonoclinicP2₁/c9.07015.54516.51291.56 buffalostate.edu
Ni(H₂O)₆₂ (new polymorph)TriclinicP-16.64137.37819.1721108.571 nih.gov
[Ni(C₈H₂₀N₄)(NO₃)]NO₃MonoclinicP2₁/n8.35613.91112.44191.03 nih.gov

Nickel(II), with its d⁸ electron configuration, is known for its structural versatility, commonly adopting octahedral, square planar, or tetrahedral coordination geometries. The choice of geometry is dictated by a delicate balance of ligand field strength, steric hindrance, and crystal packing forces. researchgate.net

Octahedral Geometry: This is the most common coordination geometry for Ni(II), particularly with weak-field ligands and in the absence of significant steric constraints. The hexaaquanickel(II) cation, [Ni(H₂O)₆]²⁺, is a classic example of a high-spin octahedral complex. nih.govnih.gov Many six-coordinate complexes derived from reactions with multidentate ligands also exhibit distorted octahedral geometries. mdpi.comrsc.org

Square Planar Geometry: Strong-field ligands that are good π-acceptors favor a square planar arrangement, which is typically diamagnetic. researchgate.netlibretexts.org This geometry is common for Ni(II) complexes with tetradentate Schiff base or aminopyridine ligands that enforce a planar coordination environment. sciepub.combuffalostate.edursc.org The resulting complexes are often characterized by specific Ni-N and Ni-O bond lengths within the equatorial plane. sciepub.com

Distorted Geometries: Steric bulk from the ligands often prevents the attainment of ideal geometries. For instance, bulky ligands can force a tetrahedral geometry to minimize steric repulsion, which is typically observed for high-spin Ni(II) complexes. nih.govresearchgate.net Furthermore, five-coordinate species, such as square pyramidal or trigonal bipyramidal, can also be formed. buffalostate.edunih.gov Seesaw geometries, a rare form of four-coordination, have also been crystallographically characterized. nih.govluc.edu These distortions from idealized geometries are common and play a significant role in the reactivity of the complexes. sciepub.com

The table below summarizes the coordination environments in several Ni(II) complexes.

Complex TypeCoordination NumberGeometryLigandsSpin StateRef.
[Ni(H₂O)₆]²⁺6OctahedralH₂OHigh-spin nih.gov
[Ni(L³)]²⁺4Square planarTetradentate aminopyridine (N₄ donor)Low-spin buffalostate.edu
[Ni(L¹)]²⁺5Square pyramidalPentadentate aminopyridine (N₅ donor)High-spin buffalostate.edu
[Ni(L⁵(*))₂]4Distorted tetrahedralBidentate isothiosemicarbazido π-radicalHigh-spin nih.gov
[Ni(DPPT)(NO₃)Cl]6Distorted octahedralTridentate s-triazine/hydrazine, NO₃⁻, Cl⁻High-spin mdpi.com

The solid-state structures of nickel(II) complexes are rarely composed of isolated molecules. Instead, they are typically organized into larger supramolecular assemblies through a variety of intermolecular interactions. Hydrogen bonding is a dominant force in directing these architectures, especially when aqua ligands, hydroxyl groups, or amine groups are present. nih.govmdpi.com

In the crystals of [Ni(H₂O)₆]²⁺ salts, the coordinated water molecules are key donors for extensive O-H···O hydrogen-bonding networks that link the cations and anions into a stable three-dimensional structure. nih.govnih.gov The analysis of Hirshfeld surfaces is a powerful tool for quantifying the contributions of different intermolecular contacts. For [Ni(H₂O)₆]²⁺, O···H contacts can account for over 57% of the intermolecular interactions, highlighting their primary role in crystal packing. nih.gov

Beyond classical hydrogen bonds, other non-covalent interactions are also significant. These include:

π-π stacking: Interactions between aromatic rings of ligands on adjacent molecules are important in organizing the crystal packing. znaturforsch.com

Together, this hierarchy of non-covalent interactions governs the self-assembly of individual complex molecules into well-defined, crystalline solids. znaturforsch.comiucr.org

Spectroscopic and Spectrochemical Characterization of Nickel Ii Tetrafluoroborate Hexahydrate Systems

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the bonding within nickel(II) tetrafluoroborate (B81430) hexahydrate. The spectra are dominated by the vibrational modes of the hexaaquanickel(II) cation, [Ni(H₂O)₆]²⁺, and the tetrafluoroborate anion, BF₄⁻.

The [Ni(H₂O)₆]²⁺ cation, with its octahedral (Oₕ) symmetry, exhibits characteristic vibrational modes associated with the coordinated water molecules and the Ni-O bonds. The water molecules give rise to stretching (ν), bending (δ), wagging (ρw), and rocking (ρr) modes. The Ni-O stretching vibrations are also key indicators of the coordination environment.

The BF₄⁻ anion, possessing tetrahedral (Tₐ) symmetry, has four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate bend (ν₄). The appearance of these modes in the FTIR and Raman spectra serves as a definitive fingerprint for the tetrafluoroborate anion.

Key Research Findings:

FTIR Spectroscopy: The infrared spectrum shows a broad, strong absorption band in the 3000-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the coordinated water molecules. The H-O-H bending mode is typically observed around 1600-1630 cm⁻¹. The most intense band for the tetrafluoroborate anion is the triply degenerate antisymmetric stretch (ν₃), which appears as a very strong and broad absorption in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the symmetric stretch (ν₁) of the BF₄⁻ anion is the most prominent feature, appearing as a sharp, intense peak around 770 cm⁻¹. The Ni-O stretching modes of the [Ni(H₂O)₆]²⁺ cation are typically observed in the lower frequency region, around 400 cm⁻¹.

Interactive Data Table: Vibrational Band Assignments for Ni(H₂O)₆₂

Vibrational ModeTypical Wavenumber (cm⁻¹)SpectroscopyAssignment
ν(O-H)3000-3600FTIR, RamanH₂O stretching
δ(H-O-H)1600-1630FTIRH₂O bending
ν₃(BF₄⁻)1000-1100FTIRAsymmetric B-F stretch
ν₁(BF₄⁻)~770RamanSymmetric B-F stretch
ν(Ni-O)~400RamanNi-O stretching

Electronic Absorption Spectroscopy (UV-Vis) for Probing d-d Transitions and Charge Transfer Bands

The electronic absorption spectrum of nickel(II) tetrafluoroborate hexahydrate in aqueous solution is characteristic of the [Ni(H₂O)₆]²⁺ ion and is dominated by weak d-d transitions. researchgate.net The Ni²⁺ ion has a d⁸ electron configuration. In an octahedral ligand field, such as that provided by the six water molecules, the d-orbitals split into a lower energy t₂g set and a higher energy e₉ set.

The ground electronic state for a d⁸ ion in an octahedral field is ³A₂g. According to the Tanabe-Sugano diagram for a d⁸ configuration, three spin-allowed electronic transitions are expected from the ground state to excited states: ³T₂g, ³T₁g(F), and ³T₁g(P). researchgate.net These transitions are responsible for the characteristic green color of aqueous solutions of Ni(II) salts. docbrown.info These d-d transitions are formally Laporte-forbidden, which results in low molar absorptivity values (ε). iitk.ac.in

Key Research Findings:

The UV-Vis spectrum of [Ni(H₂O)₆]²⁺ displays three main absorption bands in the visible and near-infrared regions. researchgate.netdocbrown.info

The lowest energy transition, ³A₂g → ³T₂g, occurs in the near-infrared.

The second transition, ³A₂g → ³T₁g(F), is a double-peaked band in the visible region.

The highest energy transition, ³A₂g → ³T₁g(P), appears in the blue-violet region of the spectrum. cetjournal.it

Charge transfer bands, which involve the transfer of an electron from the ligand to the metal (LMCT) or vice-versa (MLCT), are typically much more intense and occur in the ultraviolet region, outside the range of a standard visible spectrometer.

Interactive Data Table: Electronic Transitions for [Ni(H₂O)₆]²⁺

TransitionWavelength (λₘₐₓ)Wavenumber (cm⁻¹)Molar Absorptivity (ε, M⁻¹cm⁻¹)Color Region
³A₂g → ³T₂g~1150-1250 nm~8,500~2Near-IR
³A₂g → ³T₁g(F)~650-720 nm~14,000~2Red
³A₂g → ³T₁g(P)~390-400 nm~25,300~5Violet

Nuclear Magnetic Resonance (NMR) Studies of Ligand Environments and Solution Dynamics

NMR spectroscopy of paramagnetic compounds like this compound presents unique challenges and opportunities. The unpaired electrons of the Ni(II) center cause significant broadening and large chemical shifts (hyperfine shifts) of the NMR signals of nearby nuclei, making spectral interpretation complex. acs.orgacs.org

¹H NMR: Obtaining well-resolved ¹H NMR spectra for the coordinated water molecules is extremely difficult due to the paramagnetic nature of the Ni(II) ion. The signals are typically broadened to the point of being undetectable under standard conditions. acs.orgacs.org This broadening is a result of rapid nuclear relaxation induced by the fluctuating magnetic field of the unpaired electrons.

¹⁹F NMR: In contrast, ¹⁹F NMR can be a useful probe for the tetrafluoroborate anion. While the BF₄⁻ anion does not directly coordinate to the nickel center, interactions in solution can still be observed. The chemical shift and line width of the ¹⁹F signal can provide information about ion pairing and the dynamics of the anion in the solution. The presence of the paramagnetic Ni(II) ions in solution can lead to broadening and a shift in the ¹⁹F resonance compared to a diamagnetic salt like NaBF₄.

Key Research Findings:

Direct observation of ¹H signals from water ligands coordinated to Ni(II) is generally not feasible due to extreme paramagnetic broadening. marquette.edu

The ¹⁹F NMR signal of the BF₄⁻ anion in the presence of [Ni(H₂O)₆]²⁺ can provide insights into solution-state interactions. The line width is sensitive to the proximity and dynamics of the paramagnetic cation.

Temperature-dependent NMR studies can be used to investigate the kinetics of ligand exchange and rotational dynamics in the system.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of the elements present in a sample. For this compound, XPS can definitively confirm the +2 oxidation state of the nickel.

The Ni 2p region of the XPS spectrum is characteristic of the nickel oxidation state. For Ni(II) compounds, the Ni 2p₃/₂ peak is typically observed in the binding energy range of 854-856 eV. A key feature of Ni(II) spectra is the presence of strong "shake-up" satellite peaks at higher binding energies (approximately 5-6 eV above the main peak). thermofisher.comsurfacesciencewestern.com These satellites arise from a multi-electron excitation process where a ligand-to-metal charge transfer occurs simultaneously with the photoemission of the core electron. The presence and intensity of these satellite peaks are diagnostic for a high-spin d⁸ Ni(II) configuration.

Key Research Findings:

The Ni 2p₃/₂ binding energy for Ni(II) in an oxygen or fluorine environment is expected to be around 855-857 eV. thermofisher.comresearchgate.net

The spectrum will exhibit a spin-orbit splitting, with the Ni 2p₁/₂ peak appearing at a higher binding energy.

Strong satellite peaks accompanying the main Ni 2p peaks are a hallmark of the paramagnetic Ni(II) oxidation state. researchgate.net

The F 1s spectrum would show a peak corresponding to the fluoride (B91410) in the tetrafluoroborate anion, typically around 685-686 eV. researchgate.net The B 1s peak would also be observable.

Interactive Data Table: Typical XPS Binding Energies for Nickel(II) Compounds

Spectral RegionMain Peak Binding Energy (eV)Satellite Peak Binding Energy (eV)Inferred Species/State
Ni 2p₃/₂~855.6~861.5Ni(II)
Ni 2p₁/₂~873.5~879.8Ni(II)
F 1s~685-686-BF₄⁻
B 1s~192-193-BF₄⁻
O 1s~532-H₂O

Thermal Behavior and Decomposition Mechanisms of Nickel Ii Tetrafluoroborate Hexahydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Multi-Stage Decomposition Pathways

The thermal decomposition of Nickel(II) tetrafluoroborate (B81430) hexahydrate is expected to proceed in a multi-stage process, primarily involving dehydration followed by the decomposition of the anhydrous salt. While specific TGA/DTA curves for this compound are not extensively detailed in the available literature, a general pathway can be inferred from the behavior of analogous hydrated tetrafluoroborate compounds, such as those of zinc and cadmium researchgate.net.

The initial stages of heating typically lead to the loss of the six molecules of water of hydration. This dehydration process may occur in one or multiple overlapping steps, as is common for hexahydrated metal salts. Each dehydration step would be marked by a distinct weight loss in the TGA curve and an endothermic peak in the DTA curve, corresponding to the energy required to break the coordination bonds of the water molecules and vaporize them.

Following complete dehydration, the resulting anhydrous Nickel(II) tetrafluoroborate undergoes further decomposition at higher temperatures. This second major stage involves the breakdown of the tetrafluoroborate anion (BF₄⁻). This decomposition is a complex process that leads to the formation of solid nickel compounds and various gaseous products fishersci.comfishersci.se. When heated to decomposition, it is known to emit toxic fumes containing fluorine chemicalbook.com.

A proposed, generalized pathway for the thermal decomposition is summarized in the table below. The temperature ranges are illustrative and can be influenced by experimental conditions such as heating rate and atmosphere.

Table 1: Proposed Multi-Stage Thermal Decomposition Pathway for Ni(BF₄)₂·6H₂O

Stage Process Expected Gaseous Products
I Dehydration H₂O

Non-Isothermal Kinetic and Mechanistic Studies of Thermal Decomposition Processes

Non-isothermal kinetic studies are instrumental in elucidating the mechanism and energetics of solid-state reactions. These studies typically involve analyzing TGA data obtained at multiple heating rates to calculate kinetic parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction model, g(α), which describes the physical mechanism of the decomposition.

Commonly used model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, allow for the determination of activation energy as a function of the extent of conversion, providing insights into the complexity of the reaction. The reaction mechanism can then be further investigated using model-fitting methods, which compare the experimental data to various theoretical solid-state reaction models (e.g., nucleation, geometrical contraction, diffusion, and reaction-order models).

Characterization of Solid-State Decomposition Products, Including Nickel Oxide Formation

The final solid residue from the thermal decomposition of Nickel(II) tetrafluoroborate hexahydrate is dictated by the decomposition of the anhydrous salt. Based on studies of analogous compounds like Cadmium(II) tetrafluoroborate, which decomposes to Cadmium(II) Fluoride (B91410) (CdF₂) researchgate.net, the primary solid product for the nickel salt is anticipated to be Nickel(II) Fluoride (NiF₂).

The decomposition of the tetrafluoroborate anion is the source of the fluorine. A plausible reaction for the decomposition of the anhydrous salt in an inert atmosphere is:

Ni(BF₄)₂ (s) → NiF₂ (s) + 2BF₃ (g)

The gaseous product, Boron trifluoride (BF₃), can potentially react with residual water vapor at elevated temperatures, which may lead to the formation of Hydrogen Fluoride (HF) and boron oxides, consistent with hazardous decomposition products listed in safety data sheets fishersci.comfishersci.se.

The formation of Nickel Oxide (NiO), a common end-product for the decomposition of many nickel salts (such as nitrates and sulfates) in an air atmosphere, is also a possibility. If the decomposition is carried out in the presence of oxygen or air, the highly reactive intermediates may react to form NiO or nickel oxyfluorides. However, in an inert atmosphere, the formation of NiF₂ is chemically more direct and probable. Definitive characterization of the solid residue using techniques like X-ray Diffraction (XRD) would be required to confirm its exact composition.

Investigation of Phase Transitions and Temperature-Dependent Structural Transformations

This compound, formulated as Ni(H₂O)₆₂, exhibits solid-state phase transitions at cryogenic temperatures. Studies using Differential Scanning Calorimetry (DSC) have identified several structural transformations in the temperature range of 120 K to 330 K researchgate.net.

For Ni(H₂O)₆₂, three distinct phase transitions have been observed. These transitions are of the first-order type, as evidenced by the thermal hysteresis observed between cooling and heating cycles. The transitions are associated with rearrangements within the crystal lattice, potentially involving the ordering of the BF₄⁻ anions and changes in the hydrogen bonding network of the [Ni(H₂O)₆]²⁺ cation. The transition temperatures (Tc) and associated entropy changes (ΔS) determined upon cooling are detailed in the table below researchgate.net.

Table 2: Low-Temperature Phase Transitions of Ni(H₂O)₆₂

Transition Transition Temperature (Tc) on Cooling (K) Entropy Change (ΔS) (J mol⁻¹ K⁻¹)
1 286 13.9
2 249 4.8

These low-temperature phase transitions are characteristic of the Me(H₂O)₆₂ family of compounds and are fundamental to understanding the structural dynamics and thermodynamic properties of this compound at temperatures below its decomposition point.

Electrochemical Properties and Catalytic Applications of Nickel Ii Tetrafluoroborate Hexahydrate Systems

Redox Chemistry of Nickel(II) Tetrafluoroborate (B81430) Hexahydrate and Its Coordination Complexes

The redox behavior of nickel complexes derived from precursors like Nickel(II) tetrafluoroborate hexahydrate is fundamental to their catalytic activity. These complexes can readily access multiple oxidation states, often cycling between Ni(0), Ni(I), Ni(II), and Ni(III), which facilitates a wide range of chemical transformations. nih.govyoutube.com The specific redox potentials and electron transfer pathways are intricately linked to the coordination environment of the nickel center, particularly the electronic and steric properties of the supporting ligands.

Cyclic Voltammetry Studies of Ni(II)/Ni(I) and Ligand-Based Redox Couples

Cyclic voltammetry (CV) is a powerful technique for probing the redox properties of nickel complexes. CV studies reveal the potentials at which electron transfer events occur, providing insight into the accessibility of different oxidation states. For many nickel(II) complexes, CV scans show distinct, often reversible or quasi-reversible, reduction waves corresponding to the Ni(II)/Ni(I) and Ni(I)/Ni(0) couples. youtube.com For example, the CV of certain polypyridine nickel bromide complexes displays three distinct regions for the reduction of Ni(II) to Ni(I) and subsequently to Ni(0). youtube.com

In addition to metal-centered redox events, the ligands themselves can be redox-active, participating directly in electron transfer processes. nih.govnih.gov This "ligand non-innocence" is crucial in many catalytic cycles. Depending on the complex's geometry and the ligand's electronic structure, an electron can be added to either a metal-based or a ligand-based orbital. For instance, some square-planar nickel complexes with bipyridine (bpy) ligands exhibit ligand-centered radicals, where the unpaired electron occupies the π* orbital of the ligand, resulting in a formal Ni(II)-[bpy]•– electronic structure. nih.gov In contrast, tetrahedral complexes tend to favor metal-centered reduction to form Ni(I). nih.govnih.gov The oxidation process can also be ligand-centered; in certain bis(terpyridine)nickel(II) complexes, oxidation is a metal-centered Ni(II)/Ni(III) process, while reduction is ligand-centered. uit.no

Table 1: Selected Redox Potentials for Nickel Complexes This table presents representative redox potential data for different nickel complexes, illustrating both metal-centered and ligand-centered electron transfer events.

Complex TypeRedox CouplePotential (V vs. ref)Solvent/ElectrolyteNotes
(Phosphine)NiNi(II)/Ni(I)-2.16DMAWell-defined reduction wave. researchgate.net
Ni(II)-thiosemicarbazoneNi(II) → Ni(I) → Ni(0)-1.30 (catalytic)DMF / [NBu4][BF4]Proton reduction occurs at this potential. electrochemsci.org
Dinuclear Ni(II) macrocycleMultiple 1e- stepsVariesNot specifiedThree single-electron redox steps observed. niscpr.res.in
bis(terpyridine)nickel(II)Ni(II)/Ni(III)VariesNot specifiedQuasi-reversible, metal-centered oxidation. uit.no
bis(terpyridine)nickel(II)[Ni(tpy)2]2+ / [Ni(tpy)2]+VariesNot specifiedReversible, ligand-centered reduction. uit.no

Influence of Ligand Functionalization on Redox Potentials and Electron Transfer Mechanisms

The functionalization of ligands provides a powerful tool to tune the electrochemical properties of nickel complexes. Altering the electronic nature of the ligand by introducing electron-donating or electron-withdrawing groups can systematically shift the redox potentials. researchgate.net For a series of nickel β-diketiminate complexes, redox couples were observed to shift to more positive potentials as the electron-donating strength of the ligand substituent increased. researchgate.net This tuning of redox potentials can directly impact the reactivity and catalytic efficiency of the complex. mdpi.com

Ligand structure also dictates the preferred electron transfer mechanism. Strong-field ligands, such as alkyl and aryl groups, can promote the redox activity of auxiliary ligands, whereas weak-field ligands like halides may result in non-redox activity. nih.gov The coordination number and geometry, which can be influenced by the ligand's steric bulk or the presence of coordinating solvents, are also critical. A shift from a three-coordinate to a four-coordinate complex, for example, can change the redox activity of the ligand and the oxidation state of the nickel center. nih.govnih.gov Furthermore, the nature of anionic ligands (e.g., halides vs. pseudohalides) can determine whether key electron transfer events like comproportionation (Ni(II) + Ni(0) → 2Ni(I)) occur, which can be a deactivation pathway in some catalytic cycles. springernature.com

Electrocatalysis Mediated by this compound Derivatives

Complexes synthesized from this compound are effective precursors for a variety of electrocatalysts. The ability of these nickel complexes to mediate multi-electron transfers at relatively low overpotentials makes them suitable for challenging chemical transformations, including the production of hydrogen and the reduction of persistent organic pollutants.

Electrocatalytic Hydrogen Evolution Reaction (HER)

The production of hydrogen gas (H₂) from water via the hydrogen evolution reaction (HER) is a cornerstone of clean energy technologies. While platinum is the benchmark catalyst, its scarcity and high cost have driven research toward earth-abundant alternatives. Nickel-based molecular complexes have emerged as promising HER electrocatalysts. researchgate.net

Derivatives of this compound, when coordinated with appropriate ligands, can efficiently catalyze the reduction of protons to H₂. For example, a molecular nickel(II) complex supported by a 2,2'-bipyridine-based ligand framework demonstrates a Faradaic efficiency for H₂ production of 94 ± 8% with turnover frequencies of 103 ± 6 s⁻¹ using pentafluorophenol (B44920) as a proton source. researchgate.netchemrxiv.org Similarly, β-hydrogenation of porphyrinoid ligands in Ni(II) complexes has been shown to dramatically enhance HER reactivity, increasing turnover frequencies from 265 s⁻¹ to 6287 s⁻¹ in one case. rsc.org The mechanism often involves the reduction of the Ni(II) center to Ni(I) or Ni(0), followed by protonation to form a nickel-hydride intermediate, which then releases H₂. electrochemsci.orgrsc.org

Table 2: Performance of Selected Nickel-Based Molecular Catalysts in HER This table summarizes the catalytic performance of various nickel complexes in the electrocatalytic hydrogen evolution reaction.

CatalystProton SourceTurnover Frequency (TOF, s⁻¹)Overpotential (mV)Faradaic Efficiency (%)
Ni(II) complex with bipyridine-based ligandPentafluorophenol103 ± 6Not Specified94 ± 8
Ni(II) porphyrinTrifluoroacetic acid265Not SpecifiedNot Specified
Ni(II) chlorin (B1196114) (β-hydrogenated porphyrin)Trifluoroacetic acid6287Not SpecifiedNot Specified
Nickel thiosemicarbazoneAcetic AcidNot Specified550 (potential shift)Not Specified

Catalytic Reduction of Organic Halides

Nickel-catalyzed cross-coupling reactions are powerful tools in synthetic chemistry for forming carbon-carbon bonds. A key application in environmental and synthetic contexts is the reductive coupling or dehalogenation of organic halides. Nickel catalysts can activate the carbon-halogen bond of aryl, vinyl, and alkyl halides, which are often stable and unreactive compounds. nih.govnih.gov

The catalytic cycle typically begins with the reduction of a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species. This low-valent nickel center then activates the organic halide. nih.gov This activation can proceed through two main pathways: a two-electron oxidative addition to form an organonickel(II) intermediate, or a single-electron transfer (SET) pathway to generate a radical intermediate. nih.gov The choice of pathway is influenced by the ligand, the substrate (Csp² vs. Csp³ halides), and the reaction conditions. nih.govpitt.edu For instance, a nickel-catalyzed reductive cross-coupling has been developed for unactivated CF₂H-substituted electrophiles with various aryl and alkenyl halides, showcasing high reactivity and broad functional group compatibility. rsc.orgresearchgate.net

Applications in Advanced Energy Storage Technologies

While this compound is not directly used as a bulk material in batteries, its coordination complexes and derived materials are relevant to advanced energy storage technologies, primarily through electrocatalysis and as precursors for electrode materials.

The electrocatalytic generation of hydrogen via HER, as discussed in section 6.2.1, is a critical technology for chemical energy storage. researchgate.net Hydrogen is a high-density energy carrier that can be produced from renewable electricity and water, effectively storing electrical energy in chemical bonds. Nickel complexes derived from precursors like this compound are key to making this process more economically viable by replacing precious metal catalysts. researchgate.netchemrxiv.orgrsc.org The complementary oxygen evolution reaction (OER), which completes the water-splitting process, also benefits from nickel-based catalysts, such as NiFe oxyhydroxides, where the redox properties of nickel are crucial. fu-berlin.de

Furthermore, nickel complexes with Schiff base ligands can be used to create conducting metallopolymers. nih.gov These materials, which possess multiple redox states and high electrical conductivity, are investigated for use as electrode materials in energy storage devices like rechargeable batteries and supercapacitors. nih.gov Nickel(II) salts, including the tetrafluoroborate, serve as convenient and common precursors for synthesizing these advanced functional materials. The versatile redox chemistry of nickel, tunable through ligand design, allows for the development of materials with high specific capacity for charge storage. nih.gov Nickel-based battery chemistries, such as Nickel-Metal Hydride (NiMH), are already commercially successful for medium- to large-scale energy storage, highlighting the importance of nickel as a raw material in this sector. researchgate.net

Integration into Redox Flow Batteries as Active Species

Redox flow batteries (RFBs) are promising for large-scale energy storage, and the performance of these systems is critically dependent on the redox-active species in the electrolyte. researchgate.net Research has explored the use of nickel complexes, synthesized from precursors like this compound, as active species in non-aqueous RFBs. These systems are attractive because they can offer a wider operating potential window compared to their aqueous counterparts. researchgate.net

In one line of research, this compound was used to synthesize a series of nickel bis(pyridine-2,6-dicarboxamide) complexes. ntu.edu.tw These complexes were designed to tune the redox potential of the active species, a key factor in determining the cell voltage and energy density of a flow battery. researchgate.netntu.edu.tw The synthesis involves the reaction of the respective ligands with this compound in the presence of a base to yield the target metal complexes. ntu.edu.tw

An organic RFB was developed using tris(2,2′-bipyridine)nickel(II)tetrafluoroborate as the active species in the negative electrolyte (anolyte). researchgate.net This was paired with a tris(2,2′-bipyridine)iron(II)tetrafluoroborate catholyte. Cyclic voltammetry studies of this system revealed stable and reversible redox reactions. The two-electron related Ni(II)/Ni(0) redox couple appeared at -1.66 V (vs. Ag/Ag+), demonstrating high stability over 100 cycles. researchgate.net

Table 1: Research Findings on Nickel Complexes in Redox Flow Batteries

This table summarizes the key findings from research on nickel complexes, derived from this compound, for use as active species in redox flow batteries.

ParameterFindingSource
Compound Type Tris(2,2′-bipyridine)nickel(II)tetrafluoroborate researchgate.net
Role Anolyte (Negative Electrolyte) Active Species researchgate.net
Redox Couple Ni(II)/Ni(0) researchgate.net
Redox Potential -1.66 V (vs. Ag/Ag+) researchgate.net
Cyclic Stability Highly stable during 100 cycles researchgate.net
Compound Type Nickel bis(pyridine-2,6-dicarboxamide) complexes ntu.edu.tw
Role Tunable Redox Carrier ntu.edu.tw
Synthesis Precursor This compound ntu.edu.tw
Key Feature Redox potential can be tuned by ~0.5V with ligand modification ntu.edu.tw

Role as Precursors in Supercapacitor Electrode Material Synthesis

Nickel(II) tetrafluoroborate has been identified as a novel precursor for synthesizing electroactive materials for supercapacitors, which are energy storage devices known for high power density and long cycle life. Specifically, it has been used to synthesize nickel hydroxide (B78521) (Ni(OH)₂), a material with a large theoretical capacitance.

In a recent study, Nickel(II) tetrafluoroborate (Ni(BF₄)₂) was used for the first time as both the nickel precursor and a structure-directing agent to synthesize Ni(OH)₂. The synthesis was conducted in different solvents (ethanol, methanol, and deionized water) to study the effect on the final material's properties. The tetrafluoroborate (BF₄⁻) ion is thought to act as a steric obstacle, which helps in regulating the growth of the material's morphology, a critical factor for electrochemical performance.

The research found that the Ni(OH)₂ synthesized using ethanol (B145695) as the solvent exhibited the best performance. This was attributed to its pure alpha-phase crystalline structure and the largest electrochemical surface area among the tested solvents. The resulting electrode demonstrated a high specific capacitance and energy density.

Table 2: Electrochemical Performance of Ni(OH)₂ Synthesized from Nickel(II) Tetrafluoroborate

This interactive table presents the performance metrics of a supercapacitor electrode made from nickel hydroxide, which was synthesized using Nickel(II) tetrafluoroborate as a precursor in an ethanol-based solvent.

Performance MetricValueConditions
Specific Capacitance (CF) 1404.0 F/gAt a scan rate of 20 mV/s
Maximum Energy Density 63.1 Wh/kgAt a power density of 700.0 W/kg
Capacitance Retention 93.1%After 7000 charge/discharge cycles
Coulombic Efficiency 96.3%After 7000 charge/discharge cycles

These findings highlight the potential of using Nickel(II) tetrafluoroborate as a precursor to create high-performance electrode materials for the next generation of energy storage devices.

Research into Advanced Electroplating Methodologies and Parameters

This compound is primarily used as an intermediate in electroplating, a process that deposits a layer of nickel onto a substrate. electrochemsci.orgrsc.org Nickel coatings are widely used for decorative purposes, corrosion protection, and enhancing physical properties like wear resistance. researchgate.netresearchgate.net The electroplating bath composition and operating parameters are crucial for controlling the microstructure and properties of the deposited nickel layer. researchgate.netacs.org

Nickel electroplating is often carried out using a Watts bath, which traditionally consists of nickel sulfate, nickel chloride, and boric acid. researchgate.net However, fluoroborate-based baths, which utilize salts like Nickel(II) tetrafluoroborate, offer specific advantages. The tetrafluoroborate anion (BF₄⁻) and its hydrolysis products, including borate, play a significant role in the process. Borate ions act as buffering agents, helping to maintain a stable pH in the plating solution. This is critical because it prevents the formation of undesirable nickel(II) hydroxide at the cathode surface and mitigates the risk of hydrogen embrittlement in the deposit.

Research into advanced electroplating focuses on optimizing various parameters to refine the grain size and improve the coating's characteristics. Key parameters that are manipulated include:

Bath Temperature: Temperature affects the grain size of the nickel deposit. acs.org

Current Density: The applied current density influences the deposition rate and microstructure. Both direct current (DC) and pulse plating methods are used. acs.org Pulse electroplating, which uses short bursts of current, can lead to improved deposit quality over traditional DC methods.

Solution pH: The pH of the bath must be carefully controlled, as it affects cathode efficiency and the properties of the deposit. acs.org

Additives: Organic additives, such as saccharin, are often used as leveling agents and brighteners to produce smooth, bright, and compressively stressed deposits. researchgate.net

Table 3: Key Parameters in Nickel Electroplating and Their Effects

This table outlines the critical operational parameters in nickel electroplating baths, including those containing fluoroborates, and describes their impact on the final coating.

ParameterTypical Range/TypeEffect on DepositSource(s)
Bath Composition Watts-type, Fluoroborate-basedProvides nickel ions, improves conductivity, and buffers pH. researchgate.net
Current Density Varies (e.g., 1-10 A/dm²)Affects grain size, deposition rate, and coating uniformity. researchgate.netacs.org
Temperature 45-65 °CInfluences grain size, stress, and cathode efficiency. researchgate.netacs.org
pH 3.0 - 5.0Controls deposit properties and prevents nickel hydroxide precipitation. acs.org
Additives Saccharin, organic brightenersRefine grain structure, reduce internal stress, and improve brightness and leveling. researchgate.net
Agitation Air or mechanicalEnsures uniform ion concentration at the cathode surface.

The use of fluoroborate-containing baths, including those with Nickel(II) tetrafluoroborate, allows for operation at higher current densities, which can increase plating speed. The resulting nickel layers often exhibit enhanced properties such as improved corrosion resistance, ductility, and hardness.

Magnetic Properties of Nickel Ii Tetrafluoroborate Hexahydrate and Its Coordination Compounds

Temperature-Dependent Magnetic Susceptibility Measurements for Paramagnetic Systems

Temperature-dependent magnetic susceptibility measurements are a primary tool for characterizing the magnetic behavior of paramagnetic systems, including mononuclear and polynuclear nickel(II) complexes. nih.govnih.gov This technique typically involves measuring the magnetic susceptibility (χ) over a wide temperature range, often from room temperature down to near absolute zero (e.g., 1.9-300 K). nih.gov The data is commonly presented as a plot of χT versus T, where T is the temperature.

For a simple paramagnetic system containing magnetically isolated Ni(II) ions (S=1) with no interaction between them, the χT product is expected to remain constant over the temperature range, following the Curie Law. nih.govnih.gov The room temperature χT value for a magnetically isolated mononuclear Ni(II) complex is typically around 1.1-1.2 cm³ K mol⁻¹, corresponding to an effective magnetic moment (μ_eff) of approximately 3.1 BM for a g-value of 2.2. nih.gov

Deviations from this constant behavior provide crucial information. A decrease in the χT value upon cooling often indicates the presence of antiferromagnetic interactions between nickel centers or zero-field splitting (ZFS) effects in a mononuclear complex. nih.govnih.gov Conversely, an increase in χT upon cooling is a hallmark of ferromagnetic coupling between the metal ions. nih.gov For instance, in mononuclear complexes Ni(terpyCOOH)₂₂∙4H₂O and Ni(terpyepy)₂₂·MeOH, the χT product remains constant at higher temperatures and then decreases at lower temperatures, a behavior attributed to ZFS. nih.gov In contrast, the complex [NiII(hfac)₂(PyBTM)₂] shows an increasing χT value with decreasing temperature, indicating dominant ferromagnetic interactions. nih.gov

The Curie-Weiss law can be applied to high-temperature data to extract the Weiss constant (θ), which gives a preliminary indication of the nature of magnetic interactions; a negative θ suggests antiferromagnetic coupling, while a positive θ suggests ferromagnetic coupling. researchgate.net

Investigation of Intramolecular Ferromagnetic and Antiferromagnetic Exchange Interactions in Dinuclear and Polynuclear Nickel(II) Complexes

In dinuclear and polynuclear nickel(II) complexes, the individual paramagnetic centers can interact through bridging ligands, a phenomenon known as magnetic superexchange. This interaction can be either ferromagnetic (aligning the spins parallel) or antiferromagnetic (aligning the spins antiparallel). The nature and magnitude of this interaction are quantified by the exchange coupling constant, J. A positive J value typically signifies ferromagnetic coupling, while a negative J value indicates antiferromagnetic coupling (Note: The Hamiltonian convention H = -2JΣSᵢ·Sⱼ is common, but H = +JΣSᵢ·Sⱼ is also used; the sign's meaning depends on the convention). arxiv.orgacs.org

Ferromagnetic Coupling: This occurs when the magnetic orbitals on adjacent metal centers are orthogonal, leading to a parallel alignment of spins. Ferromagnetic interactions have been observed in various Ni(II) systems. For example, in a dinuclear complex with bridging thiophenolate groups and a mean Ni-S-Ni angle of 92°, a ferromagnetic coupling of J = +29 cm⁻¹ was observed (defined by H = -JS₁S₂). arxiv.org Similarly, azido-bridged complexes with an "end-on" coordination mode are known to facilitate ferromagnetic coupling. nih.gov In one such one-dimensional complex, the end-on azido (B1232118) bridge resulted in a ferromagnetic interaction with J = +77 cm⁻¹. nih.gov

Antiferromagnetic Coupling: This is more common and arises from the overlap of magnetic orbitals, allowing for the pairing of electron spins through the bridging ligand. The strength of this interaction can vary significantly. Weak antiferromagnetic coupling was found in a dinuclear complex bridged by a 3,6-bis(picolylamino)-1,2,4,5-tetrazine ligand (J = -4.86 cm⁻¹). nih.gov Stronger antiferromagnetic interactions are seen in other systems, such as dinuclear complexes with bridging arylphosphinato ligands. nih.gov A notable example is a one-dimensional complex with an "end-to-end" azido bridge, where a nearly planar Ni₂(N₃)₂ fragment led to a very strong antiferromagnetic coupling of J = -187 cm⁻¹. nih.gov Oximato-bridged dinuclear Ni(II) complexes also typically exhibit antiferromagnetic coupling. researchgate.netrsc.org

The table below summarizes the exchange coupling constants for several dinuclear and polynuclear Nickel(II) complexes.

Complex TypeBridging Ligand(s)Interaction TypeJ Value (cm⁻¹)Reference
Dinuclear Ni(II)ThiophenolateFerromagnetic+29 arxiv.org
Trinuclear Ni(II)ThiophenolateAntiferromagnetic-97 arxiv.org
1-D Polynuclear Ni(II)Azido (End-on)Ferromagnetic+77 nih.gov
1-D Polynuclear Ni(II)Azido (End-to-end, planar)Antiferromagnetic-187 nih.gov
1-D Polynuclear Ni(II)Azido (End-to-end, twisted)Antiferromagnetic-28 nih.gov
Dinuclear Ni(II)3,6-Bis(picolylamino)-1,2,4,5-tetrazineAntiferromagnetic-4.86 nih.gov
Trinuclear Ni(II)Nitrite (B80452)Antiferromagnetic-11 rsc.org
Dinuclear Ni(II)Azido (End-to-end)Antiferromagnetic-29.1 acs.org

Correlation of Magnetic Behavior with Coordination Geometry and Bridging Ligand Characteristics

Bridging Angle: The angle subtended by the nickel centers and the bridging atom (e.g., Ni-O-Ni or Ni-S-Ni) is a critical determinant of the magnetic coupling. For hydroxido- or alkoxido-bridged dinuclear Ni(II) complexes, a crossover from ferromagnetic to antiferromagnetic behavior is often observed as the Ni-O-Ni angle increases, with the crossover angle being around 98°. lucp.net Angles close to 90° tend to favor ferromagnetic coupling, while larger angles promote stronger antiferromagnetic interactions. lucp.net A study on polynuclear nickel(II) thiolate complexes demonstrated this dramatically: a dinuclear complex with a mean Ni-S-Ni angle of 92° was ferromagnetic (J = +29 cm⁻¹), whereas a trinuclear complex with much larger Ni-S-Ni angles of ~133° exhibited strong antiferromagnetic coupling (J = -97 cm⁻¹). arxiv.org

Bridging Ligand and Mode: The nature and coordination mode of the bridging ligand play a pivotal role. The azide (B81097) (N₃⁻) ligand is a versatile bridge that can coordinate in an "end-on" (μ-1,1) or "end-to-end" (μ-1,3) fashion. Generally, end-on bridging promotes ferromagnetic coupling, while end-to-end bridging favors antiferromagnetic coupling. nih.govlucp.net The planarity of the resulting [Ni₂(bridge)₂] core is also crucial. For end-to-end azido bridges, a nearly planar Ni₂(N₃)₂ fragment results in strong antiferromagnetic coupling (J = -187 cm⁻¹), whereas a twisted, nonplanar geometry significantly weakens this interaction (J = -28 cm⁻¹). nih.gov Similarly, different bridging modes in nitrite complexes, denoted as M–ON(O)–M and M–O(NO)–M, influence the resulting magnetic properties. rsc.org

The table below illustrates the relationship between structural parameters and the observed magnetic coupling in selected Ni(II) complexes.

Complex SystemBridging Ligand/ModeKey Structural ParameterParameter ValueResulting J (cm⁻¹)Reference
Dinuclear Ni(II)ThiophenolateNi-S-Ni angle92°+29 (Ferro) arxiv.org
Trinuclear Ni(II)ThiophenolateNi-S-Ni angle~133°-97 (Antiferro) arxiv.org
Polynuclear Ni(II)Azido (End-to-end)Ni₂(N₃)₂ coreNearly Planar-187 (Antiferro) nih.gov
Polynuclear Ni(II)Azido (End-to-end)Ni₂(N₃)₂ coreTwisted-28 (Antiferro) nih.gov
Polynuclear Ni(II)Azido (End-on)Bridging Modeμ-1,1+73 to +77 (Ferro) nih.gov
Dinuclear Ni(II)Alkoxido/HydroxidoNi-O-Ni angle~90°Ferromagnetic lucp.net
Dinuclear Ni(II)Alkoxido/HydroxidoNi-O-Ni angle> 98°Antiferromagnetic lucp.net

Spin State Analysis and Magneto-Structural Correlations in Nickel(II) Systems

The spin state of a nickel(II) ion is dictated by its coordination geometry. In a typical octahedral environment, the Ni(II) ion has a ³A₂ ground state with two unpaired electrons (S=1), making it paramagnetic. christuniversity.in Tetrahedral Ni(II) complexes also have two unpaired electrons (³T₁ ground state) and are paramagnetic. christuniversity.inrsc.org In contrast, square planar Ni(II) complexes are generally low-spin (S=0) and diamagnetic, although rare exceptions of paramagnetic planar complexes exist. rsc.orgrsc.org

For paramagnetic S=1 Ni(II) systems, particularly those with distorted coordination geometries, the magnetic properties are further influenced by single-ion magnetic anisotropy, or zero-field splitting (ZFS). This phenomenon lifts the degeneracy of the Mₛ sublevels (Mₛ = -1, 0, +1) even in the absence of an external magnetic field. The ZFS is described by the axial (D) and rhombic (E) parameters. The sign and magnitude of D are of particular interest: a negative D (easy-axis anisotropy) can lead to Single-Molecule Magnet (SMM) behavior, while a positive D indicates easy-plane anisotropy. nih.govarxiv.org

Magneto-structural correlations have been established to predict the ZFS parameters from structural data. For hexacoordinate Ni(II) complexes, the D value is strongly correlated with the tetragonal distortion of the octahedron. nih.govresearchgate.net Axial compression (shortening of the axial bonds relative to the equatorial ones) generally leads to a negative D value, whereas axial elongation results in a positive D value. nih.govresearchgate.net For example, in two mononuclear complexes, [Ni(terpyCOOH)₂]²⁺ and [Ni(terpyepy)₂]²⁺, the six-coordinate NiN₆ environment exhibits axial compression, resulting in D values of -6.0 cm⁻¹ and -4.7 cm⁻¹, respectively. nih.gov This negative D value was responsible for the observed field-induced SMM behavior in these compounds. nih.gov The ability to correlate structural parameters with magnetic anisotropy is crucial for the rational design of new magnetic materials. nih.govresearchgate.net

Computational and Theoretical Investigations of Nickel Ii Tetrafluoroborate Hexahydrate Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Nickel(II) tetrafluoroborate (B81430) hexahydrate, DFT calculations focus on the [Ni(H₂O)₆]²⁺ cation to predict its geometry, electronic ground state, and properties that influence its spectroscopy.

DFT calculations confirm that the Ni(II) ion, with its d⁸ electron configuration, in an octahedral field of six water ligands, possesses a paramagnetic triplet (S=1) ground state. researchgate.netnih.gov The geometry of the [Ni(H₂O)₆]²⁺ cation is optimized to determine key structural parameters. Theoretical calculations using the UX3LYP hybrid functional with a 6-311++G(d,p) basis set have been performed to examine the gas-phase structure of the complex. nih.gov These studies show significant interligand hydrogen bonding within the [Ni(H₂O)₆]²⁺ cation. researchgate.netnih.gov

The calculated bond lengths and angles generally show good agreement with experimental data derived from X-ray crystallography, though they often pertain to the gaseous phase unless solvent effects are explicitly modeled. sciepub.com For instance, the mean calculated Ni-O bond length in [Ni(H₂O)₆]²⁺ was found to be 2.093 Å, which is slightly longer than the mean of crystallographically observed values (2.056 Å), but well within the typical variance. nih.gov

Table 8.1: Comparison of Calculated and Experimental Bond Lengths for [Ni(H₂O)₆]²⁺
ParameterDFT Calculated Value (Å)Experimental Value (Å)
Mean Ni-O Distance2.093 nih.gov2.056 (mean of 108 structures) nih.gov

Furthermore, DFT is used to analyze the molecular orbitals (MOs) of the complex. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy gap between them relates to the chemical reactivity and the electronic transition energies observed in UV-Vis spectroscopy. For the [Ni(H₂O)₆]²⁺ complex, the d-orbitals of the nickel ion split into t₂g and e_g sets, a key feature described by both crystal field theory and MO theory, which governs the electronic spectra. chegg.com The analysis of frontier molecular orbitals helps in understanding the nature of electronic transitions, which for this complex are the characteristic spin-allowed d-d transitions. researchgate.net

Molecular Dynamics Simulations for Understanding Solution-Phase Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the dynamic behavior of Nickel(II) tetrafluoroborate hexahydrate in aqueous solution over time, providing insights into hydration structures, ion-solvent interactions, and the dynamics of the coordinated water molecules.

MD simulations of a Ni²⁺ ion in water confirm the stability of the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺, as the dominant species. researchgate.net The simulations reveal a well-defined first hydration shell consisting of six water molecules in a stable octahedral arrangement. researchgate.netacs.org Beyond this primary shell, a more disordered second hydration shell is also observed. researchgate.net The simulations provide detailed information on the average distances and orientations of water molecules in relation to the central nickel ion.

The dynamics of water exchange between the first coordination sphere of the Ni²⁺ ion and the bulk solvent is a key aspect studied via MD. The residence time of a water molecule in the first hydration shell is relatively long, indicating a strong ion-ligand bond. Advanced combined quantum mechanical/molecular mechanical (QM/MM) MD simulations have shown that the water exchange reaction for the 6-coordinate Ni(II) ion proceeds via a dissociative mechanism, involving a 5-coordinate intermediate that has a lifetime of approximately 2.5 picoseconds. acs.org

Intermolecular interactions between the [Ni(H₂O)₆]²⁺ cation and the tetrafluoroborate (BF₄⁻) anions in solution can also be modeled. Simulations can predict the formation of solvent-separated ion pairs and provide insights into how the anion influences the structure and dynamics of the water molecules in the cation's hydration shells.

Table 8.2: Structural Parameters of Hydrated Ni²⁺ from Different Simulation Methods
Simulation MethodCoordination NumberPeak Ni-O Distance (Å)
Classical MD (with 3-body correction)62.25 acs.org
Classical MC (with 3-body correction)62.21 acs.org
QM/MM-MD62.14 acs.org

Theoretical Modeling of Redox Potentials and Reaction Mechanisms

Theoretical modeling can be employed to predict the redox potentials associated with the Ni(II)/Ni(III) and Ni(II)/Ni(I) couples of this compound. These calculations typically involve computing the Gibbs free energy change for the oxidation or reduction reaction using DFT methods combined with a continuum solvent model to approximate the aqueous environment.

The redox chemistry of the [Ni(H₂O)₆]²⁺ complex is centered on the nickel atom. The oxidation of Ni(II) to Ni(III) in an aqueous environment is computationally demanding to model accurately but is predicted to occur at a very high positive potential. researchgate.net This high potential reflects the stability of the d⁸ configuration in an octahedral field and the high energy required to remove an electron from the t₂g orbitals. One theoretical estimate for the Ni²⁺/Ni³⁺ redox potential involving a hydrated metal pair is approximately 2.59 V. researchgate.net

The nature of the ligand sphere dramatically influences the redox potential. While the aqua ligands in [Ni(H₂O)₆]²⁺ lead to a high oxidation potential, replacing them with stronger σ-donating or π-accepting ligands can significantly lower this potential, as seen in various other nickel complexes. thieme-connect.com Computational models can systematically probe these effects by calculating the redox potentials for a series of substituted nickel aqua complexes, providing a rational basis for designing complexes with specific electrochemical properties.

Models can also elucidate reaction mechanisms. For instance, the significant geometric rearrangement expected upon oxidation from octahedral Ni(II) to Jahn-Teller distorted Ni(III) can be modeled to understand the kinetics of the electron transfer process.

Prediction and Rationalization of Magnetic Exchange Coupling Constants and Spin States

The magnetic properties of this compound are determined by the electronic structure of the mononuclear [Ni(H₂O)₆]²⁺ unit. As a mononuclear complex, there are no magnetic exchange coupling constants to calculate, which would describe interactions between multiple metal centers. Instead, computational investigations focus on the properties arising from the single S=1 spin state of the Ni(II) ion.

The primary magnetic property of interest for a mononuclear S=1 system is the zero-field splitting (ZFS). nih.gov ZFS refers to the lifting of the degeneracy of the Mₛ sublevels (Mₛ = -1, 0, +1) in the absence of an external magnetic field. This phenomenon is critical for understanding the magnetic anisotropy of the molecule. ZFS arises from the interplay of spin-orbit coupling and distortions from perfect cubic (octahedral or tetrahedral) symmetry. aip.orgnih.gov

For [Ni(H₂O)₆]²⁺, the ZFS is zero in a perfect octahedral (Tₕ) geometry. aip.org However, dynamic distortions due to vibrations or static distortions from the crystal lattice environment can lower the symmetry, leading to a non-zero ZFS. High-level computational methods, including multi-configurational ab initio calculations (like CASSCF) and DFT, can be used to calculate the ZFS parameters, D (axial) and E (rhombic). nih.govaip.orgresearchgate.net

Theoretical studies have explored how specific distortions of the [Ni(H₂O)₆]²⁺ octahedron impact the ZFS. These calculations show that even small deviations from perfect symmetry can induce a ZFS, and the magnitude and sign of the D parameter are sensitive to the nature of the distortion (e.g., axial compression vs. elongation). researchgate.netmdpi.com These theoretical predictions are crucial for interpreting experimental data from techniques like high-frequency electron paramagnetic resonance (HFEPR).

Table 8.3: Key Magnetic Properties of [Ni(H₂O)₆]²⁺
PropertyValue/DescriptionComputational Approach
Ground Spin State (S)1 (Triplet)DFT, CASSCF nih.govaip.org
Magnetic Exchange Coupling (J)Not Applicable (Mononuclear)N/A
Zero-Field Splitting (ZFS)Non-zero upon distortion from Oₕ symmetryCASSCF, NEVPT2, DFT aip.orgresearchgate.net

Future Research Directions and Emerging Applications of Nickel Ii Tetrafluoroborate Hexahydrate

Rational Design and Synthesis of Novel Functional Materials Incorporating Nickel(II) Tetrafluoroborate (B81430) Units

The rational design and synthesis of new functional materials are at the forefront of extending the applications of Nickel(II) tetrafluoroborate hexahydrate. A primary area of focus is its use as a precursor for coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.commdpi.com The tetrafluoroborate anion, while weakly coordinating, can influence the resulting topology and properties of these materials. Researchers are exploring how the selection of organic linkers, solvents, and reaction conditions can direct the self-assembly process to yield materials with desired functionalities, such as porosity for gas storage or catalytic activity. mdpi.comacs.org

For instance, the solvothermal synthesis of a Ni(II)-based coordination polymer demonstrated the importance of the organic linker in creating specific structural motifs, which in turn dictates the material's catalytic performance. acs.org Future work will likely involve computational modeling to predict the structures and properties of CPs and MOFs derived from this compound before their synthesis, enabling a more targeted approach to material design. The synthesis of a nanostructured nickel-salicylic acid coordination polymer, which can be converted into porous NiO nanorods, highlights the potential for creating advanced materials with applications in electrochemical sensing. rsc.org

The following table summarizes potential research directions in the rational design of functional materials:

Research DirectionPotential ApplicationKey Challenges
Predictive Crystal Engineering Gas separation and storageControlling polymorphism and interpenetration
Functional Linker Design Heterogeneous catalysis, sensingSynthesis of complex organic linkers
Hierarchical Porous Materials Drug delivery, size-selective catalysisControl over multi-level pore architectures
Conductive MOFs Electronic devices, supercapacitorsAchieving high and stable conductivity

Exploration of Synergistic Effects in Hybrid and Composite Materials Derived from this compound

The integration of this compound-derived components into hybrid and composite materials is a promising avenue for creating materials with enhanced or entirely new properties due to synergistic effects. These effects arise from the interplay between the different components at the nanoscale. researchgate.netrsc.org Research is focused on combining nickel-based coordination compounds with other materials such as carbon nanotubes, graphene, or metal oxides to create composites for energy storage and catalysis. researchgate.netresearchgate.net

For example, the incorporation of nickel hydroxide (B78521), which can be synthesized from nickel salts like Nickel(II) tetrafluoroborate, into a conductive carbon matrix could lead to a hybrid supercapacitor material with both high energy density and high power density. researchgate.net The synergy here stems from the high pseudocapacitance of the nickel hydroxide and the excellent conductivity and stability of the carbon support. Future studies will aim to understand the fundamental interactions at the interface between the nickel-containing phase and the matrix material to optimize the performance of these composites. frontiersin.org

Key areas for exploring synergistic effects are outlined in the table below:

Hybrid/Composite SystemSynergistic EffectPotential Application
Ni-MOF/Graphene Oxide Enhanced conductivity and mechanical stabilitySupercapacitors, electrocatalysis
Ni-CP/Polymer Matrix Improved processability and film-forming abilityMembranes for separations, sensors
NiO/Carbon Nanotubes Increased surface area and charge transferLithium-ion battery anodes, catalysts
Ni-Complex/Quantum Dots Photoinduced charge transferPhotocatalysis, light-emitting devices

Development of Advanced In-Situ Characterization Techniques for Reaction Monitoring and Structural Probing

To fully understand and control the synthesis and performance of materials derived from this compound, the development of advanced in-situ and operando characterization techniques is crucial. iapchem.org These techniques allow for the real-time observation of chemical and physical transformations as they occur, providing invaluable insights into reaction mechanisms, intermediate species, and the evolution of material structure. proquest.comresearchgate.net

For example, in-situ X-ray absorption spectroscopy (XAS) can be used to monitor the oxidation state and coordination environment of nickel ions during the formation of a coordination polymer or during a catalytic reaction. researchgate.net This information is vital for understanding how the catalyst functions and deactivates. Similarly, in-situ infrared (IR) spectroscopy can track the interaction of reactants with the active sites of a nickel-based catalyst, shedding light on the reaction pathway. mdpi.com Future research will focus on combining multiple in-situ techniques to obtain a more complete picture of complex processes. The application of such techniques to monitor the synthesis of complex nickel alloys in additive manufacturing demonstrates the potential for real-time quality control. proquest.com

The table below highlights some advanced in-situ techniques and their potential applications in this field:

TechniqueInformation ObtainedApplication
In-situ X-ray Diffraction (XRD) Crystal structure evolution, phase transitionsMonitoring MOF/CP synthesis, studying battery electrode cycling
Operando X-ray Absorption Spectroscopy (XAS) Local atomic structure, oxidation stateElucidating catalytic mechanisms, understanding charge storage in batteries
In-situ Raman Spectroscopy Vibrational modes of molecules and crystalsFollowing ligand coordination, detecting reaction intermediates
In-situ Transmission Electron Microscopy (TEM) Nanoscale morphology changes, crystal growthObserving nanoparticle formation, studying catalyst degradation

Sustainable and Green Chemistry Approaches in the Synthesis and Application of this compound Based Compounds

The principles of green chemistry are increasingly being applied to the synthesis and application of nickel compounds to minimize environmental impact and enhance sustainability. rsc.orgnih.gov This includes the use of environmentally benign solvents (like water or ethanol), energy-efficient synthesis methods (such as mechanochemistry or microwave-assisted synthesis), and the use of renewable starting materials. ijrat.orgresearchgate.net

For instance, the green synthesis of nickel nanoparticles using plant extracts as reducing and capping agents offers a more sustainable alternative to traditional chemical reduction methods that often use toxic reagents. jelsciences.commdpi.com Similarly, the synthesis of coordination polymers in aqueous media at ambient temperature represents a greener approach compared to solvothermal methods that require high temperatures and organic solvents. mdpi.com Future research will focus on developing catalytic applications of this compound-based materials in green chemical processes, such as the conversion of biomass into valuable chemicals or the reduction of CO2. The use of readily available and low-cost nickel(II) compounds is a key aspect of this green chemistry approach. nih.govwashu.edu

The following table summarizes green chemistry strategies and their potential impact:

Green Chemistry StrategyExampleEnvironmental Benefit
Benign Solvents Water, supercritical CO2Reduced solvent waste and toxicity
Energy-Efficient Synthesis Mechanochemistry, sonochemistryLower energy consumption and CO2 emissions
Renewable Feedstocks Biomass-derived ligandsReduced reliance on fossil fuels
Catalytic Applications C-H activation, CO2 fixationIncreased reaction efficiency, waste reduction

Q & A

Basic Questions

Q. What are the critical safety protocols for handling Nickel(II) tetrafluoroborate hexahydrate in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact (R34: Causes burns; R45: Carcinogenic) .
  • Ensure adequate ventilation in workspaces to minimize inhalation risks. Conduct operations in fume hoods for volatile reactions .
  • Store in airtight containers in cool, dry, and well-ventilated areas. Avoid incompatible materials (e.g., strong oxidizers) .
  • For spills, vacuum or sweep material into a chemically resistant container for disposal. Avoid aqueous rinses to prevent environmental contamination .

Q. How can researchers synthesize this compound in a laboratory setting?

  • Methodological Answer :

  • Dissolve nickel(II) carbonate or oxide in tetrafluoroboric acid (HBF₄) under controlled acidic conditions.
  • Crystallize the product by slow evaporation in a dry environment to prevent hydrolysis.
  • Confirm purity via X-ray diffraction (XRD) or inductively coupled plasma optical emission spectrometry (ICP-OES) to verify nickel content and hydrate stoichiometry .

Q. What are the key physicochemical properties relevant to its use in coordination chemistry?

  • Methodological Answer :

  • Density : 1.47 g/cm³ (20°C); critical for solvent selection in solution-phase reactions.
  • Solubility : Highly soluble in polar solvents (e.g., water, THF, dichloromethane). Pre-dry solvents to avoid side reactions .
  • Hygroscopicity : Requires handling in a glovebox or desiccator to maintain anhydrous conditions for sensitive syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying humidity conditions?

  • Methodological Answer :

  • Perform thermogravimetric analysis (TGA) to quantify water loss at controlled humidity levels.
  • Cross-validate with Karl Fischer titration to measure residual moisture in stored samples.
  • Design replicate experiments under controlled atmospheric conditions (e.g., using humidity chambers) to isolate environmental variables .

Q. What experimental design considerations are critical for studying its catalytic activity in cross-coupling reactions?

  • Methodological Answer :

  • Use factorial design to optimize variables: nickel concentration, ligand ratio, solvent polarity, and temperature.
  • Monitor reaction progress via in-situ FTIR or NMR spectroscopy to track intermediate formation.
  • Compare turnover frequencies (TOF) with alternative nickel salts (e.g., NiCl₂·6H₂O) to assess tetrafluoroborate’s ligand effects .

Q. How can researchers mitigate interference from nickel speciation in electrochemical studies?

  • Methodological Answer :

  • Employ cyclic voltammetry (CV) with a three-electrode system to characterize redox behavior in non-aqueous electrolytes (e.g., acetonitrile).
  • Add chelating agents (e.g., bipyridine) to stabilize specific oxidation states and suppress side reactions.
  • Validate speciation using X-ray absorption spectroscopy (XAS) to confirm nickel coordination geometry .

Q. What strategies are effective for analyzing its environmental impact in aqueous systems?

  • Methodological Answer :

  • Conduct toxicity assays using model organisms (e.g., Daphnia magna) to assess acute/chronic effects.
  • Perform column leaching studies to evaluate soil mobility and potential groundwater contamination.
  • Use ICP-MS to quantify nickel bioaccumulation in exposed organisms, referencing regulatory thresholds (e.g., EPA limits) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.